molecular formula C7H9NO2S B14908320 2-Amino-1-(4-methoxythiophen-2-yl)ethan-1-one

2-Amino-1-(4-methoxythiophen-2-yl)ethan-1-one

Cat. No.: B14908320
M. Wt: 171.22 g/mol
InChI Key: GGQVHZRKVLFUOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(4-methoxythiophen-2-yl)ethan-1-one is an organic compound with the molecular formula C7H9NO2S and a molecular weight of 171.21 g/mol This compound features a thiophene ring substituted with a methoxy group and an amino group attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-methoxythiophen-2-yl)ethan-1-one typically involves the reaction of 4-methoxythiophene-2-carbaldehyde with an appropriate amine under controlled conditions. One common method involves the use of a reductive amination process, where the aldehyde group of 4-methoxythiophene-2-carbaldehyde is reduced in the presence of an amine and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-methoxythiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-Amino-1-(4-methoxythiophen-2-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the preparation of various organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(4-methoxythiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(4-methylthiophen-2-yl)ethan-1-one
  • 2-Amino-1-(4-ethoxythiophen-2-yl)ethan-1-one
  • 2-Amino-1-(4-chlorothiophen-2-yl)ethan-1-one

Uniqueness

2-Amino-1-(4-methoxythiophen-2-yl)ethan-1-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

2-amino-1-(4-methoxythiophen-2-yl)ethanone

InChI

InChI=1S/C7H9NO2S/c1-10-5-2-7(11-4-5)6(9)3-8/h2,4H,3,8H2,1H3

InChI Key

GGQVHZRKVLFUOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CSC(=C1)C(=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.